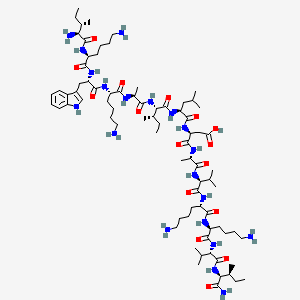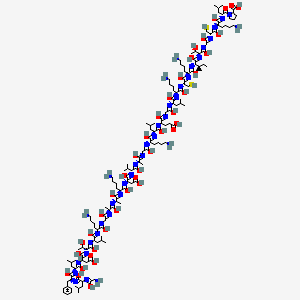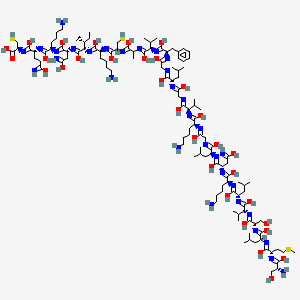
mastoparan-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mastoparan-A is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, lysyl, tryptophyl, lysyl, alanyl, isoleucyl, leucyl, aspartyl, alanyl, valyl, lysyl, lysyl, valyl, and isoleucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa analis and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Aplicaciones Científicas De Investigación
Antitumor Activity
Mastoparan-A, derived from wasp venom, has demonstrated significant antitumor activity. In a study by Azevedo et al. (2015), it was found to induce apoptosis in melanoma cells through the mitochondrial apoptosis pathway. The study highlighted its effectiveness in reducing the growth of melanoma in mice, suggesting its potential as an anticancer agent (Azevedo et al., 2015).
Antimicrobial Activity
This compound exhibits potent antimicrobial properties. Silva et al. (2017) reported its efficacy against bacteria and fungi, including Staphylococcus aureus and Mycobacterium abscessus. The study demonstrated its potential for controlling micro-organisms causing infectious diseases (Silva et al., 2017).
Mastoparanogen Research
Xu et al. (2006) focused on the precursor of mastoparan, mastoparanogen, identifying several mastoparans in wasp venom. Understanding the precursor helps in comprehending the biosynthesis and functional implications of mastoparan (Xu et al., 2006).
Targeted Drug Delivery
Research by Yamada et al. (2005) explored using mastoparan in transferrin-modified liposomes for targeted cancer therapy. This study highlighted the potential of mastoparan in selective delivery systems to treat cancer more effectively (Yamada et al., 2005).
Plant Signaling Research
This compound has been used in plant signaling research. Miles et al. (2004) found that it activates plant MAP kinase signaling, suggesting its utility in studying plant cellular responses (Miles et al., 2004).
Insulin Secretion Studies
Amin et al. (2003) investigated mastoparan's role in stimulating insulin secretion from beta cells. This research provides insights into potential therapeutic applications for diabetes (Amin et al., 2003).
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
IKWKAILDAVKKVL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





